tert-Butyl (3-bromo-5-methoxyphenyl)carbamate tert-Butyl (3-bromo-5-methoxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18093253
InChI: InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

CAS No.:

Cat. No.: VC18093253

Molecular Formula: C12H16BrNO3

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate -

Specification

Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
IUPAC Name tert-butyl N-(3-bromo-5-methoxyphenyl)carbamate
Standard InChI InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,1-4H3,(H,14,15)
Standard InChI Key BUNHPAXQMUQZIF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate has the molecular formula C₁₃H₁₈BrNO₃ and a molecular weight of 316.195 g/mol . The IUPAC name derives from its tert-butyl carbamate group attached to a 3-bromo-5-methoxyphenyl backbone. Key structural elements include:

  • Aromatic ring: Provides stability and sites for electrophilic substitution.

  • Bromine atom: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Methoxy group: Influences electronic properties and solubility.

  • tert-Butyl carbamate: Acts as a protecting group for amines in synthetic pathways.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1177558-66-5
Molecular FormulaC₁₃H₁₈BrNO₃
Molecular Weight316.195 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via carbamate formation from 3-bromo-5-methoxybenzylamine and tert-butyl chloroformate. A general procedure involves:

  • Amination: Reacting 3-bromo-5-methoxyphenol with ammonia or a benzylamine derivative to introduce the amine group.

  • Carbamate Formation: Treating the amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .

Reaction Scheme:

3-Bromo-5-methoxybenzylamine + tert-Butyl chloroformateBasetert-Butyl (3-bromo-5-methoxyphenyl)carbamate\text{3-Bromo-5-methoxybenzylamine + tert-Butyl chloroformate} \xrightarrow{\text{Base}} \text{tert-Butyl (3-bromo-5-methoxyphenyl)carbamate}

Optimization Strategies

  • Solvent Selection: Dichloromethane or tetrahydrofuran is preferred for their inertness and solubility.

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

  • Purification: Column chromatography or recrystallization yields high-purity product (>95%) .

Chemical Reactivity and Applications

Reaction Pathways

The bromine atom at the 3-position enables participation in key transformations:

  • Cross-Coupling Reactions: Palladium-catalyzed couplings with boronic acids (Suzuki-Miyaura) to form biaryl structures.

  • Nucleophilic Substitution: Replacement of bromine with amines, thiols, or alkoxides.

  • Carbamate Deprotection: Acidic or basic hydrolysis yields the free amine for further functionalization.

Pharmaceutical Applications

As a building block, the compound contributes to:

  • Kinase Inhibitors: Used in synthesizing analogs targeting cancer pathways.

  • Antimicrobial Agents: Functionalization of the aromatic ring enhances bioactivity against resistant strains.

  • Prodrugs: The tert-butyl group improves lipophilicity for enhanced membrane permeability.

Table 2: Representative Derivatives and Applications

DerivativeApplicationReference
Biaryl analogsAnticancer agents
Amine-functionalizedEnzyme inhibitors

Future Directions

Research Opportunities

  • Catalytic Applications: Explore use in asymmetric synthesis.

  • Polymer Chemistry: Incorporate into monomers for functional materials.

Challenges

  • Synthetic Scalability: Optimize routes for industrial-scale production.

  • Toxicity Profiling: Conduct in vitro and in vivo studies to establish safety thresholds.

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